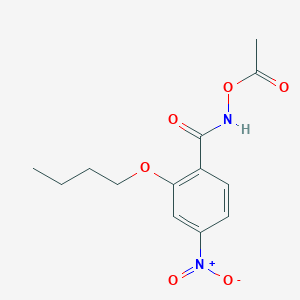
N-(Acetoxy)-N-butoxy-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Acetoxy)-N-butoxy-4-nitrobenzamide, also known as this compound, is a useful research compound. Its molecular formula is C13H16N2O6 and its molecular weight is 296.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that compounds similar to N-(Acetoxy)-N-butoxy-4-nitrobenzamide exhibit significant anticancer properties. Research focusing on the modulation of signaling pathways involved in cancer cell proliferation has shown that derivatives of this compound can inhibit the activity of specific kinases associated with tumor growth. For instance, inhibitors targeting Rho-associated protein kinases (ROCK1 and ROCK2) have been explored for their potential in cancer therapy .
2. Anti-inflammatory Properties
The compound's structural characteristics allow it to interact with various biological targets, making it a candidate for developing anti-inflammatory agents. Case studies demonstrate its efficacy in reducing inflammation markers in vitro, suggesting potential therapeutic uses in conditions like arthritis .
Agrochemical Applications
1. Herbicide Development
this compound has been investigated as a precursor for developing novel herbicides. Its ability to modify the physiological processes in plants can lead to effective weed management solutions. Field trials have indicated that formulations containing this compound can enhance crop yields by selectively targeting weed species while minimizing damage to desirable plants .
2. Pest Control
The compound's bioactivity extends to pest control applications, where it has been tested against various agricultural pests. Its mode of action involves disrupting the nervous system of insects, leading to effective pest management strategies without harming beneficial insect populations .
Material Science Applications
1. Polymer Chemistry
In material science, this compound is being explored for its potential use as a monomer in polymer synthesis. The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for high-performance applications .
2. Coatings and Adhesives
The unique chemical structure allows for modifications that improve adhesion properties in coatings and adhesives. Case studies highlight its use in developing environmentally friendly coatings that provide excellent durability and resistance to environmental degradation .
Table 1: Summary of Biological Activities
Propiedades
Número CAS |
131229-64-6 |
|---|---|
Fórmula molecular |
C13H16N2O6 |
Peso molecular |
296.28 g/mol |
Nombre IUPAC |
[(2-butoxy-4-nitrobenzoyl)amino] acetate |
InChI |
InChI=1S/C13H16N2O6/c1-3-4-7-20-12-8-10(15(18)19)5-6-11(12)13(17)14-21-9(2)16/h5-6,8H,3-4,7H2,1-2H3,(H,14,17) |
Clave InChI |
QGBUSDMBUXEXLG-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)NOC(=O)C |
SMILES canónico |
CCCCOC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)NOC(=O)C |
Sinónimos |
N-(Acetoxy)-N-butoxy-4-nitrobenzamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















